2-(3-Fluorophenoxy)acetamide
Description
2-(3-Fluorophenoxy)acetamide is an acetamide derivative featuring a fluorophenoxy group attached to the acetamide backbone at the 3-position of the aromatic ring. This compound belongs to a broader class of phenoxy acetamides, which are studied for their diverse pharmacological and chemical properties. For example, similar compounds like 2-(2-formylphenoxy)acetamide are synthesized via reactions between chloroacetamide and substituted phenols in the presence of a base like K₂CO₃ . The fluorine substituent in the 3-position likely enhances metabolic stability and influences electronic effects, making it a candidate for further pharmaceutical exploration.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(3-fluorophenoxy)acetamide |
InChI |
InChI=1S/C8H8FNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) |
InChI Key |
AEODCNSOCKJHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The 3-fluoro and 4-fluoro isomers (e.g., 2-(4-Fluorophenoxy)acetamide) exhibit distinct electronic and steric profiles.
Functional Group Effects :
- Hydroxyl vs. Fluorine : N-(2-Hydroxyphenyl)acetamide () lacks the fluorine atom but contains a hydroxyl group, increasing polarity and hydrogen-bonding capacity, which impacts solubility and metabolic pathways.
- Chloro vs. Fluoro : The chloroethyl derivative () introduces a larger halogen and an ethyl chain, enhancing lipophilicity and possibly extending half-life in vivo.
Synthetic Challenges: Misidentification of isomers, as noted in , underscores the importance of precise characterization techniques (e.g., NMR, HRMS) to distinguish between ortho-, meta-, and para-substituted analogs.
Pharmacological and Chemical Activity
- The fluorine atom in this compound may similarly enhance cytotoxicity by modulating electron-withdrawing effects .
- Metabolic Stability: The sulfate conjugate of 2-(3-hydroxyphenyl)acetamide () highlights the role of phase II metabolism in acetamide derivatives, suggesting that this compound could undergo similar conjugation pathways.
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